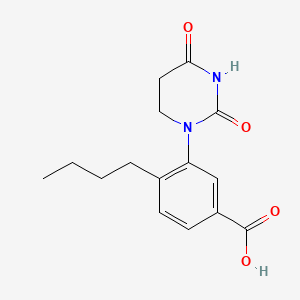
N-methyl-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability, aromaticity, and ability to participate in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This reaction is catalyzed by copper (I) ions and proceeds efficiently under mild conditions. The general reaction scheme is as follows:
Azide-Alkyne Cycloaddition:
Industrial Production Methods
Industrial production of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE may involve large-scale click chemistry reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Applications De Recherche Scientifique
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a building block for bioconjugation and labeling studies.
Mécanisme D'action
The mechanism of action of N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with similar chemical properties.
1- (1H-1,2,4-triazol-3-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
1,5-Disubstituted 1,2,3-triazoles: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-METHYL-1H-1,2,3-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C3H6N4 |
|---|---|
Poids moléculaire |
98.11 g/mol |
Nom IUPAC |
N-methyl-2H-triazol-4-amine |
InChI |
InChI=1S/C3H6N4/c1-4-3-2-5-7-6-3/h2H,1H3,(H2,4,5,6,7) |
Clé InChI |
ZOGSYJVIRUPBEA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)







